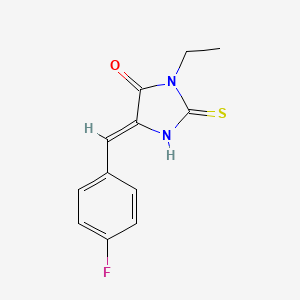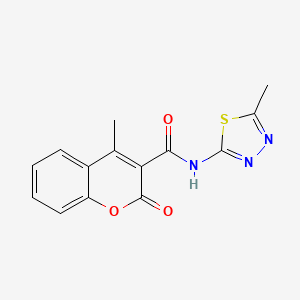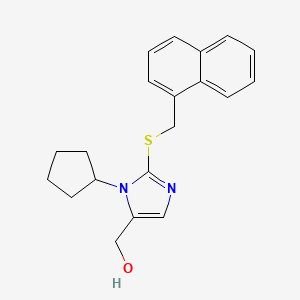![molecular formula C8H11NO B2698479 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole CAS No. 106681-22-5](/img/structure/B2698479.png)
1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” is a chemical compound with the CAS Number: 106681-22-5 . It has a molecular weight of 137.18 and its IUPAC name is 1-[2-(2-oxiranyl)ethyl]-1H-pyrrole . It is in liquid form .
Molecular Structure Analysis
The InChI code for “1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” is 1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” is a liquid at room temperature . It has a molecular weight of 137.18 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved data.科学的研究の応用
Colorimetric Chemosensors
Research into hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, closely related to the pyrrole derivatives, has led to the development of multifunctional colorimetric chemosensors. These chemosensors are capable of naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+ in solution, showcasing a significant shift in color in response to the presence of these ions. The utility of such sensors in environmental monitoring and biochemistry highlights the potential applications of related pyrrole compounds in creating sensitive and selective detection systems for various analytes (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Synthesis and Characterization of Pyrrole Derivatives
The synthesis and characterization of pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been extensively studied. These compounds serve as precursors for further chemical transformations, leading to the formation of heterocyclic compounds like oxiranes, oxazoles, and pyrazoles. Such studies underscore the versatility of pyrrole-based compounds in organic synthesis, offering pathways to a wide range of chemical entities with potential application in drug development, materials science, and catalysis (Singh, Rawat, & Sahu, 2014).
Electropolymerization and Conducting Polymers
Pyrrole and its derivatives have found significant application in the field of conducting polymers. Research into the electropolymerization of dipyrrol-1-ylalkanes, for example, highlights the potential of pyrrole-based monomers in creating conducting polymers with properties similar to poly(pyrroles). These polymers find applications in electronic devices, sensors, and electrochromic materials, illustrating the importance of pyrrole derivatives in advancing materials science and engineering (Neil, Garrard, & Partridge, 1993).
Safety and Hazards
The safety information for “1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole” indicates that it is associated with several hazard statements including H227, H315, H318, H335 . These codes correspond to specific hazards: H227 - Combustible liquid; H315 - Causes skin irritation; H318 - Causes serious eye damage; H335 - May cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
1-[2-(oxiran-2-yl)ethyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXXVWBSDOMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole | |
CAS RN |
106681-22-5 |
Source


|
| Record name | 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2698398.png)

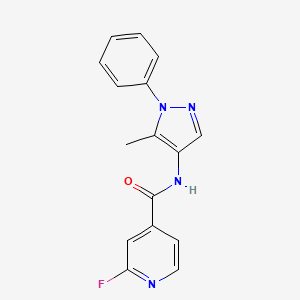
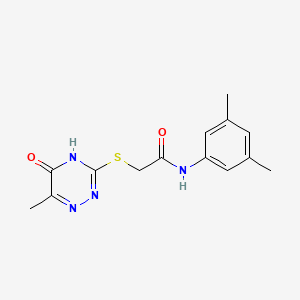

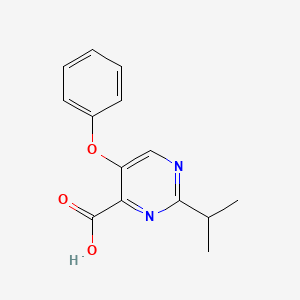
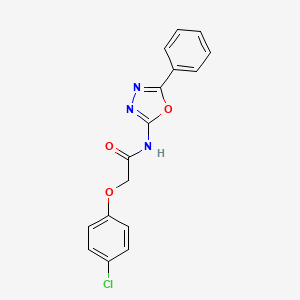

![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)
